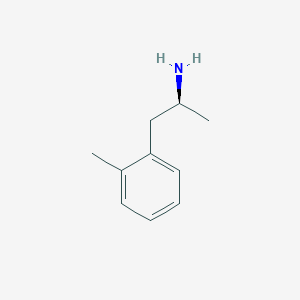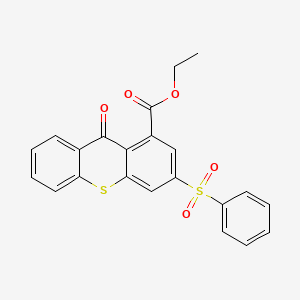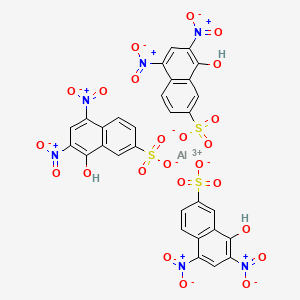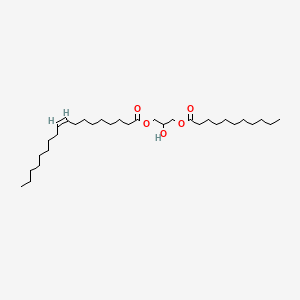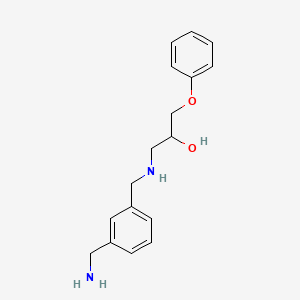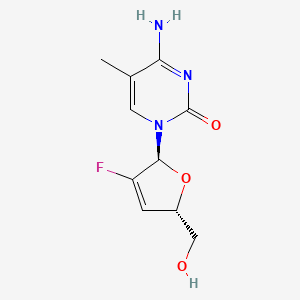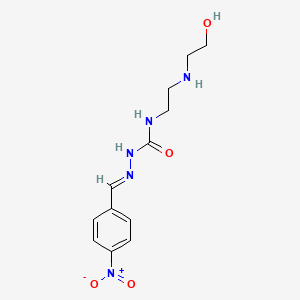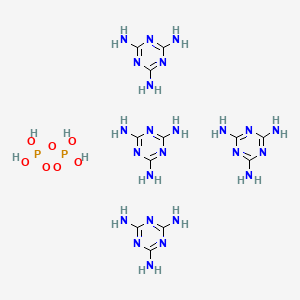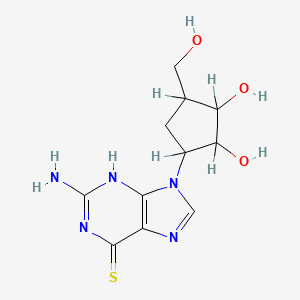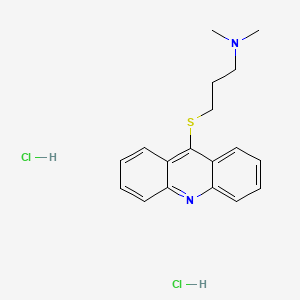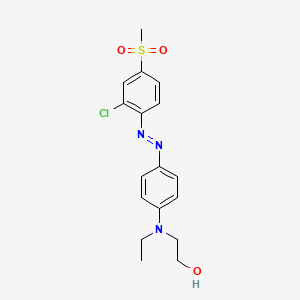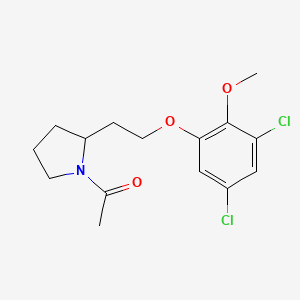
1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C15H19Cl2NO3 It is characterized by the presence of a pyrrolidine ring, an acetyl group, and a dichloromethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Dichloromethoxyphenoxy Moiety: This step involves the reaction of the pyrrolidine derivative with 3,5-dichloro-2-methoxyphenol in the presence of a suitable coupling agent, such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethoxyphenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-2-(2-(3,5-dichlorophenoxy)ethyl)pyrrolidine
- 1-Acetyl-2-(2-(2-methoxyphenoxy)ethyl)pyrrolidine
- 1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)piperidine
Uniqueness
1-Acetyl-2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)pyrrolidine is unique due to the presence of both the dichloromethoxyphenoxy moiety and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94134-05-1 |
|---|---|
Molecular Formula |
C15H19Cl2NO3 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-[2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H19Cl2NO3/c1-10(19)18-6-3-4-12(18)5-7-21-14-9-11(16)8-13(17)15(14)20-2/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
ONPFSHSWLNDJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1CCOC2=C(C(=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


